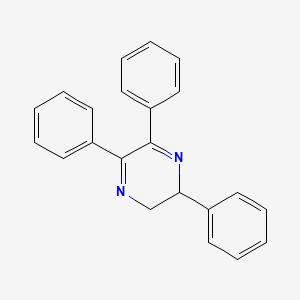
2,5,6-Triphenyl-2,3-dihydropyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6-Triphenyl-2,3-dihydropyrazine is a heterocyclic compound characterized by a pyrazine ring with three phenyl groups attached at positions 2, 5, and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Triphenyl-2,3-dihydropyrazine typically involves the condensation of diketones and diamines. One common method is the reaction of benzoin with dimethyl 3-oxopentanedioate in the presence of ammonium acetate, followed by hydrolysis and decarboxylation . Another approach involves the reaction of ethyl (3-benzoyl-4,5-diphenyl-1H-pyrrol-2-yl)acetate with hydrazine hydrate .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 2,5,6-Triphenyl-2,3-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Pyrazine derivatives with altered oxidation states.
Reduction: Dihydropyrazine derivatives with varying degrees of hydrogenation.
Substitution: Halogenated phenyl derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
2,5,6-Triphenyl-2,3-dihydropyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential DNA strand-breakage activity and other biological effects.
Medicine: Explored for its potential therapeutic properties, including cyclooxygenase inhibitory activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,5,6-Triphenyl-2,3-dihydropyrazine involves its interaction with molecular targets such as enzymes and DNA. The compound’s structure allows it to participate in electron transfer reactions, leading to the generation of reactive oxygen species and subsequent biological effects . These interactions can result in DNA strand breakage and inhibition of specific enzymes, contributing to its potential therapeutic properties.
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-Tetraphenyl-2,5-dihydropyrazine: Shares a similar pyrazine core but with different substitution patterns.
2,3,4-Triphenyl-6,8-dihydropyrrolo[3,2-d][1,2]diazepin-7(1H)-one: A novel heterocyclic system with a pyrrole and diazepine ring fused to the pyrazine core.
Uniqueness: 2,5,6-Triphenyl-2,3-dihydropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
66042-89-5 |
|---|---|
Molekularformel |
C22H18N2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2,5,6-triphenyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C22H18N2/c1-4-10-17(11-5-1)20-16-23-21(18-12-6-2-7-13-18)22(24-20)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI-Schlüssel |
SZODCSUDEMDLMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


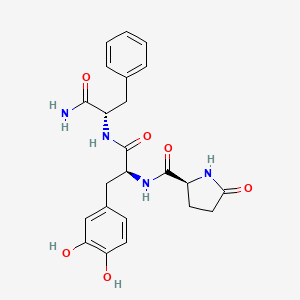

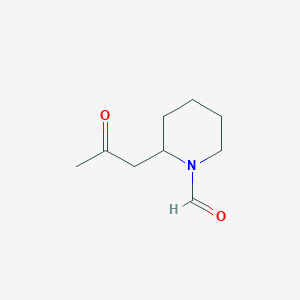
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
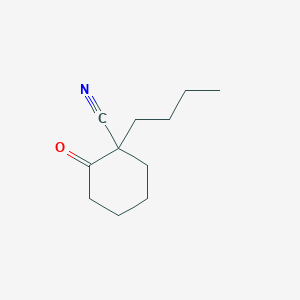

![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)


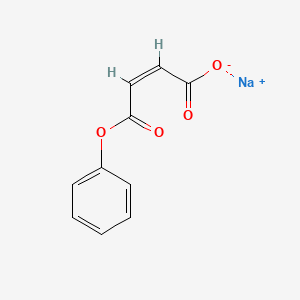
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
![Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt](/img/structure/B14465993.png)

